Bisegliptin

Drug Metabolism Pharmacokinetics DPP-4 Inhibitor

Bisegliptin (KRP-104) is a high-purity, orally active DPP-4 inhibitor for advanced metabolic research. Its unique dual-step metabolic profile—involving DPP-4-mediated cyano-to-carboxylic acid conversion and a rapidly-hydrolyzed amide intermediate—makes it an unmatched tool compound for studying nitrile hydrolysis, DPP-2 probe development, and differentiating PK profiles from sitagliptin or vildagliptin. Supplied with full analytical documentation, this reference standard is essential for LC-MS/MS method development and medicinal chemistry benchmarking.

Molecular Formula C18H26FN3O3
Molecular Weight 351.4 g/mol
CAS No. 862501-61-9
Cat. No. B1667438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisegliptin
CAS862501-61-9
SynonymsBisegliptin
Molecular FormulaC18H26FN3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F
InChIInChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1
InChIKeyAKFNKZFJBFQFAA-DIOPXHOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bisegliptin (KRP-104) Procurement: DPP-4 Inhibitor with Unique Metabolic Pathway


Bisegliptin (CAS: 862501-61-9), also known as KRP-104, is a small molecule investigational agent developed for type 2 diabetes [1]. It functions as an orally active, dipeptidyl peptidase-IV (DPP-4) inhibitor, a mechanism that lowers blood glucose by preventing the degradation of glucagon-like peptide-1 (GLP-1), thereby stimulating glucose-dependent insulin secretion [2]. Bisegliptin belongs to the class of cyanopyrrolidine DPP-4 inhibitors and is notable for a unique metabolic fate: its primary route of biotransformation involves conversion of its cyano group to a carboxylic acid, a process partly mediated by DPP-4 itself [3].

Why Bisegliptin Cannot Be Substituted with Generic DPP-4 Inhibitors


While DPP-4 inhibitors share a common mechanism of action, significant differences in their chemical structure, metabolism, and pharmacokinetics preclude simple interchangeability. Bisegliptin is distinguished by a dual metabolic pathway involving its own target, DPP-4, which can lead to the formation of a unique carboxylic acid metabolite and an amide intermediate [1]. This contrasts sharply with the metabolism of other major DPP-4 inhibitors, which are either primarily renally excreted unchanged (e.g., sitagliptin) or metabolized via other routes such as hydrolysis (e.g., vildagliptin) [2]. Such differences are critical for researchers studying drug metabolism, drug-drug interactions, or developing novel assays where the pharmacokinetic profile of the probe compound is of primary importance.

Bisegliptin Quantitative Differentiation Guide: Metabolic and Structural Evidence


Bisegliptin's Unique Dual Metabolic Pathway: DPP-4 Mediated Hydrolysis

Bisegliptin's primary metabolic pathway is the conversion of its cyano group to a carboxylic acid, a process partially mediated by its pharmacological target, DPP-4 [1]. In a comparative in vivo rat study, pre-treatment with the DPP-4 specific inhibitor saxagliptin decreased the plasma exposure of bisegliptin's carboxylic acid metabolite by only 20%, indicating that other enzymes, such as DPP-2, also play a significant role .

Drug Metabolism Pharmacokinetics DPP-4 Inhibitor

Comparative Metabolic Stability: Rapid Hydrolysis of Bisegliptin's Amide Intermediate

During its metabolic conversion, Bisegliptin forms an amide intermediate. In vitro studies demonstrate that when this amide derivative is incubated with DPP-4, it is hydrolyzed at a rate that is significantly faster than the parent compound [1]. This is a unique characteristic of the cyanopyrrolidine gliptins, including vildagliptin and anagliptin, but it is not observed in the same way with saxagliptin, where the amide intermediate is hydrolyzed much more slowly [1].

Drug Metabolism Enzyme Kinetics In Vitro Pharmacology

Bisegliptin as a (4S)-Fluoroproline-Derived DPP-4 Inhibitor

Bisegliptin is a member of a specific structural subclass of DPP-4 inhibitors derived from (4S)-fluoroproline [1]. This structural feature distinguishes it from the majority of clinically advanced or approved gliptins, such as sitagliptin (a β-amino acid derivative) or alogliptin (a pyrimidinedione derivative). This classification groups it with other development-stage compounds like besigliptin and melogliptin, all of which share this core scaffold.

Medicinal Chemistry Structure-Activity Relationship DPP-4 Inhibitor

Bisegliptin Procurement Scenarios: Targeted Research Applications


Investigating Non-DPP-4 Mediated Drug Metabolism

Bisegliptin is an optimal tool compound for studies focused on drug metabolism beyond the primary target. Its documented, partial dependence on DPP-4 for hydrolysis, with a demonstrated 20% reduction in metabolite exposure upon DPP-4 inhibition in vivo, makes it ideal for probing the roles of other enzymes like DPP-2 in nitrile hydrolysis. This application directly leverages the quantitative evidence of its complex metabolic fate established in Section 3.

Structure-Activity Relationship (SAR) Studies for Cyanopyrrolidine Scaffolds

As a classic (4S)-fluoroproline-derived cyanopyrrolidine, Bisegliptin is an essential positive control or comparator in medicinal chemistry programs. Its unique dual-step metabolic pathway (parent -> amide intermediate -> carboxylic acid) and the rapid hydrolysis of its amide intermediate by DPP-4 make it a benchmark for evaluating new chemical entities with similar structural motifs, as highlighted in the comparative metabolic evidence.

Developing Specialized Bioanalytical Assays for DPP-4 Inhibitors

The complex metabolic profile of Bisegliptin, involving both a unique carboxylic acid metabolite and a rapidly-hydrolyzed amide intermediate, necessitates the development of robust and selective LC-MS/MS or other analytical methods. Procuring Bisegliptin as a reference standard is critical for analytical labs developing methods to quantify parent drug and its distinct metabolites in biological matrices, a requirement stemming from the evidence in Section 3.1 and 3.2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisegliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.